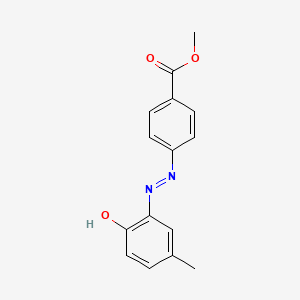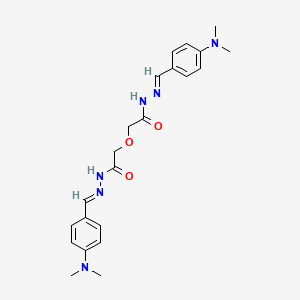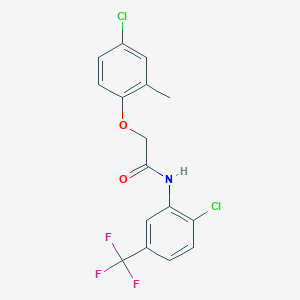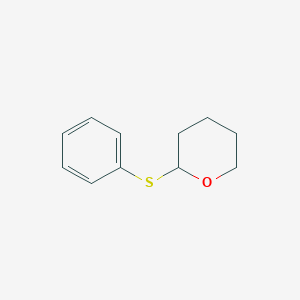
Methyl 4-(2-hydroxy-5-methylphenylazo)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-hydroxy-5-methylphenylazo)benzoate is an organic compound with the molecular formula C15H14N2O3 It is a derivative of benzoic acid and features an azo group (-N=N-) linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-hydroxy-5-methylphenylazo)benzoate typically involves the diazotization of 2-amino-5-methylphenol followed by coupling with methyl 4-aminobenzoate. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.
Diazotization: 2-amino-5-methylphenol is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with methyl 4-aminobenzoate in an alkaline medium, typically using sodium hydroxide (NaOH), to form the azo compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-hydroxy-5-methylphenylazo)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Methyl 4-(2-hydroxy-5-methylphenylazo)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and dyes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes and pigments due to its azo group, which imparts vivid colors.
Mechanism of Action
The mechanism of action of Methyl 4-(2-hydroxy-5-methylphenylazo)benzoate involves its interaction with molecular targets through its azo group and aromatic rings. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-hydroxybenzoate
- Ethyl 4-hydroxybenzoate
- Propyl 4-hydroxybenzoate
Uniqueness
Methyl 4-(2-hydroxy-5-methylphenylazo)benzoate is unique due to its specific structural features, including the presence of both an azo group and a hydroxyl group on the aromatic rings. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
CAS No. |
19020-83-8 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
methyl 4-[(2-hydroxy-5-methylphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C15H14N2O3/c1-10-3-8-14(18)13(9-10)17-16-12-6-4-11(5-7-12)15(19)20-2/h3-9,18H,1-2H3 |
InChI Key |
SFTZGZUKWIVYHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl-](/img/structure/B11946263.png)





![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11946296.png)
![[1-(Naphthalen-2-yl)ethylidene]propanedinitrile](/img/structure/B11946299.png)


